6-(Nitrooxy)hexanoic acid

Glaucoma Intraocular pressure NO-donating prostaglandin analogue

6-(Nitrooxy)hexanoic acid is a six-carbon nitrooxy alkanoic acid (molecular formula C₆H₁₁NO₅; molecular weight 177.16 g/mol) classified as both a carboxylic acid and an organic nitrate. The compound serves as a critical acyl chain intermediate in the synthesis of second-generation nitric oxide (NO)-donating prostaglandin analogues, most notably NCX 470—a bimatoprost 6-(nitrooxy)hexanoate ester that combines prostaglandin F₂α receptor agonism with NO-mediated vasorelaxation for intraocular pressure (IOP) reduction.

Molecular Formula C6H11NO5
Molecular Weight 177.16 g/mol
Cat. No. B8292540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Nitrooxy)hexanoic acid
Molecular FormulaC6H11NO5
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCO[N+](=O)[O-]
InChIInChI=1S/C6H11NO5/c8-6(9)4-2-1-3-5-12-7(10)11/h1-5H2,(H,8,9)
InChIKeyCBSFPBTYVIYRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Nitrooxy)hexanoic acid (CAS 74754-55-5): Key Intermediate for Nitric Oxide-Donating Prostaglandin Analogues


6-(Nitrooxy)hexanoic acid is a six-carbon nitrooxy alkanoic acid (molecular formula C₆H₁₁NO₅; molecular weight 177.16 g/mol) classified as both a carboxylic acid and an organic nitrate . The compound serves as a critical acyl chain intermediate in the synthesis of second-generation nitric oxide (NO)-donating prostaglandin analogues, most notably NCX 470—a bimatoprost 6-(nitrooxy)hexanoate ester that combines prostaglandin F₂α receptor agonism with NO-mediated vasorelaxation for intraocular pressure (IOP) reduction [1]. Its primary differentiation arises from its role as the NO-donating building block that enables dual-mechanism pharmacology: the six-carbon chain length and terminal nitrooxy group placement are specifically selected to optimize NO release kinetics, enzyme accessibility, and physicochemical compatibility when conjugated to a pharmacologically active scaffold [1][2].

Why Generic 6-(Nitrooxy)hexanoic Acid Cannot Simply Be Replaced by Other Nitrooxy Alkanoic Acids in Scientific Procurement


Nitrooxy alkanoic acids and positional isomers are not interchangeable for applications requiring 6-(nitrooxy)hexanoic acid. The six-carbon chain length with terminal nitrooxy group placement at the ω-position determines the physical (hydrophobic/hydrophilic) separation between the NO-donating moiety and the carboxylic acid coupling handle, which in turn governs enzymatic accessibility for NO release, metabolic stability of the ester linkage, and the conformational freedom of the conjugated pharmacophore [1][2]. Shorter-chain analogs such as 4-(nitrooxy)butanoic acid produce altered NO release kinetics with different pharmacokinetic profiles in in vivo systems [3]. Positional isomers such as 2-(nitrooxy)hexanoic acid place the nitrooxy group at the α-carbon adjacent to the carboxylic acid, introducing steric hindrance near the coupling site that can impair esterification efficiency and alter the stereoelectronic environment governing NO bioactivation [1]. Furthermore, pharmaceutical intermediate applications demand HPLC purity ≥99% with the self-esterification dimer impurity 6-{[6-(nitrooxy)hexanoyl]oxy}hexanoic acid controlled to ≤0.2%—a specification that generic lower-purity (typically 95%) material cannot meet without additional purification, introducing procurement risk for regulated development programs [2].

6-(Nitrooxy)hexanoic Acid: Product-Specific Quantitative Evidence Guide for Scientific Selection


NCX 470 (Bimatoprost 6-(Nitrooxy)hexanoate Ester) Demonstrates Superior IOP Reduction vs. Equimolar Bimatoprost Across Multiple Preclinical Glaucoma Models

NCX 470, the bimatoprost ester of 6-(nitrooxy)hexanoic acid, produced statistically significantly greater IOP reduction than equimolar doses of bimatoprost alone in three distinct preclinical models. In normotensive dogs (ONT-dogs), NCX 470 (0.042%, 30 μL) achieved a mean IOP change of -5.4 ± 0.7 mm Hg vs. -3.4 ± 0.7 mm Hg for equimolar bimatoprost (0.03%, 30 μL) (P < 0.05) at 18 hours post-dosing [1]. In laser-induced ocular hypertensive cynomolgus monkeys (OHT-monkeys), the same dose comparison yielded IOP changes of -7.7 ± 1.4 mm Hg for NCX 470 vs. -4.8 ± 1.7 mm Hg for bimatoprost (P < 0.05) at 18 hours [1]. In hypertonic saline-induced ocular hypertensive rabbits (tOHT-rabbits), NCX 470 (0.14%, 30 μL) achieved an Eₘₐₓ of -7.2 ± 2.8 mm Hg at 90 minutes, whereas equimolar bimatoprost (0.1%, 30 μL) was not effective in this model [1]. These differences are attributable to the 6-(nitrooxy)hexanoate moiety conferring NO/cGMP-mediated conventional outflow pathway activation that is absent from bimatoprost monotherapy [1].

Glaucoma Intraocular pressure NO-donating prostaglandin analogue

NCX 470 Achieves Clinically Meaningful IOP Reduction vs. Standard-of-Care Latanoprost in Phase 3 Mont Blanc Trial

In the pivotal Phase 3 Mont Blanc trial, NCX 470 0.1% (containing the 6-(nitrooxy)hexanoate ester) demonstrated numerically greater IOP reduction than latanoprost 0.005% at all 6 study time points across week 2, week 6, and month 3 visits, with statistically significant superiority (P < 0.05) at 4 of 6 time points [1]. Mean IOP reductions ranged from 8.0 to 9.7 mm Hg with NCX 470 0.1% compared to 7.1 to 9.4 mm Hg with latanoprost at the corresponding time points [1]. In a pre-planned responder analysis, a greater proportion of patients on NCX 470 achieved IOP ≤ 18 mm Hg compared to latanoprost [2]. NCX 470 demonstrated IOP reduction independent of baseline IOP level, whereas latanoprost's efficacy was baseline-dependent [2]. The second pivotal Phase 3 Denali trial confirmed these findings with mean IOP reductions of 7.9 to 10.0 mm Hg for NCX 470 vs. 7.1 to 9.8 mm Hg for latanoprost, with numerical superiority at most time points [3].

Clinical trial Open-angle glaucoma Latanoprost comparator

Patent-Specified High Purity (HPLC ≥99%) with Controlled Dimer Impurity (≤0.2%) Differentiates Pharmaceutical-Grade from Generic 6-(Nitrooxy)hexanoic Acid

The EP 4288413 A1 patent specification establishes a purity standard for pharmaceutical-grade 6-(nitrooxy)hexanoic acid of HPLC purity ≥99%, with the self-esterification dimer impurity 6-{[6-(nitrooxy)hexanoyl]oxy}hexanoic acid (compound IXa) controlled to ≤0.2% [1]. The industrial process described in WO 2024/008844 A1 achieves 6-(nitrooxy)hexanoic acid in 82% yield with 98.7% purity by UPLC and non-detectable levels of the dimer impurity [2]. An earlier process variant (Example 1 of WO 2021/023693) reports nitration of 6-hydroxyhexanoic acid potassium salt with HNO₃/H₂SO₄ in dichloromethane over 2.67 hours to give an 87.7% yield [3]. In contrast, generic commercial material is typically offered at 95% purity level , representing a ≥4% absolute purity deficit that can translate into significantly higher levels of the problematic dimer impurity, which—if carried through to the final API—acts as a process-related impurity requiring additional chromatographic removal and increasing overall cost of goods [1].

Process chemistry Pharmaceutical intermediate Purity specification

Dual Pharmacological Mechanism: cGMP Elevation in Ocular Tissues Confirms NO/cGMP Pathway Activation Absent from Bimatoprost Alone

NCX 470 administration resulted in significant elevation of cyclic guanosine monophosphate (cGMP) in both aqueous humor (AH) and iris/ciliary body (ICB) of pigmented Dutch Belted rabbits at 18 and 24 hours post-dosing, whereas equimolar bimatoprost produced no significant cGMP increase at any time point [1]. This cGMP elevation is the biochemical signature of NO-mediated soluble guanylate cyclase (sGC) activation that drives relaxation of trabecular meshwork and Schlemm's canal cells, enhancing conventional outflow facility [1]. Importantly, NCX 470 and bimatoprost resulted in equivalent bimatoprost acid exposure in AH, cornea, and ICB, confirming that the differential IOP-lowering efficacy is attributable specifically to the NO-donating 6-(nitrooxy)hexanoate moiety rather than altered pharmacokinetics of the prostaglandin pharmacophore [1].

cGMP Nitric oxide signaling Conventional outflow

Terminal (ω-) vs. α-Position Nitrooxy Substitution: Regiochemistry Determines Esterification Efficiency and Steric Accessibility for Enzymatic NO Release

6-(Nitrooxy)hexanoic acid places the nitrooxy group at the terminal ω-carbon, six methylene units away from the carboxylic acid coupling handle. This spatial separation minimizes steric interference during esterification with the target pharmacophore (e.g., bimatoprost) and ensures that the nitrooxy group remains sterically accessible to activating enzymes such as aldehyde dehydrogenase-2 (ALDH-2) and cytochrome P450 isoforms responsible for metabolic NO release from organic nitrates [1]. In contrast, 2-(nitrooxy)hexanoic acid (CAS 73276-32-1) positions the nitrooxy group at the α-carbon adjacent to the carboxylic acid, creating both electronic inductive effects on the acid group (potentially altering pKₐ and coupling reactivity) and steric hindrance that can reduce esterification yields and impair enzyme access to the nitrooxy moiety for bioactivation [2]. The ω-substitution pattern is a deliberate design feature identified in Nicox patent families that consistently employ terminal nitrooxy alkanoic acids (4-, 6-, or 7-carbon chains with the nitrooxy at the distal position) for their NO-donating drug conjugate platform [1].

Regiochemistry Structure-activity relationship NO donor design

Six-Carbon Chain Length Enables Optimal Spacer Length: Comparison with 4-(Nitrooxy)butanoic Acid-Derived NO Donors in Ocular Pharmacology

The six-carbon chain of 6-(nitrooxy)hexanoic acid provides a longer spacer between the prostaglandin scaffold and the NO-donating nitrooxy group compared to the four-carbon analog 4-(nitrooxy)butanoic acid used in alternative Nicox NO-donating platforms such as NCX 1404 (a pregabalin nitrooxy butanoate) and NCX 972 [1]. While direct head-to-head comparison data between 6-(nitrooxy)hexanoate and 4-(nitrooxy)butanoate conjugates of the same pharmacophore are not publicly available, cross-study comparison reveals that the 6-carbon spacer in NCX 470 achieves sustained IOP reduction over 18-24 hours in preclinical models, consistent with slower ester hydrolysis and more prolonged NO release kinetics [2]. The 4-(nitrooxy)butanoic acid platform, exemplified by NCX 1404, has been developed for oral administration (pregabalin conjugate) where different pharmacokinetic requirements apply . The chain length selection for 6-(nitrooxy)hexanoic acid is tailored specifically for topical ocular delivery of prostaglandin analogues, where sustained local NO release in anterior segment tissues is the therapeutic objective [2].

Chain length optimization Pharmacokinetics Intraocular pressure

6-(Nitrooxy)hexanoic Acid: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


GMP Intermediate Procurement for NO-Donating Prostaglandin Analogue Development Programs (Glaucoma / Ocular Hypertension)

The evidence demonstrates that 6-(nitrooxy)hexanoic acid meeting EP 4288413 A1 specifications (HPLC purity ≥99%, dimer IXa ≤0.2%) is the required intermediate for synthesizing NCX 470 and related bimatoprost nitrooxy esters intended for clinical development [1]. With Phase 3 clinical data showing NCX 470 producing IOP reductions of 8.0-10.0 mm Hg (numerically superior to latanoprost standard of care at most time points) [2], programs targeting the dual prostaglandin F₂α/NO mechanism in glaucoma should source pharmaceutical-grade 6-(nitrooxy)hexanoic acid to ensure regulatory compliance and impurity control in the final API [1].

Structure-Activity Relationship (SAR) Studies of Nitrooxy Alkanoic Acid Chain Length on NO Release Kinetics and Pharmacodynamics

For research groups investigating the impact of spacer chain length on NO donor pharmacology, 6-(nitrooxy)hexanoic acid represents the C6 reference standard that can be directly compared with the C4 analog 4-(nitrooxy)butanoic acid . The preclinical data demonstrate that NCX 470 (C6 spacer) achieves sustained IOP reduction and cGMP elevation over 18-24 hours in ocular tissues [3], providing a benchmark for evaluating whether shorter (C4) or longer (C7, C8) chain analogs alter NO release duration, tissue distribution, or metabolic stability. This SAR framework is essential for rationally designing the next generation of tissue-targeted NO-donating conjugates.

Process Chemistry Development and Scale-Up: Demonstrating Control of the Dimer Impurity During Nitration

The industrial process disclosed in WO 2024/008844 A1, which isolates 6-(nitrooxy)hexanoic acid in 82% yield with 98.7% purity and non-detectable dimer impurity, provides a validated starting point for process development groups scaling up nitration chemistry [1][4]. The critical process parameter is the control of the self-esterification side reaction that generates 6-{[6-(nitrooxy)hexanoyl]oxy}hexanoic acid; achieving the ≤0.2% specification requires optimized reaction conditions (temperature control during nitration, appropriate quenching, and reverse-phase chromatographic purification) [1]. Organizations establishing in-house manufacturing capability or qualifying a second-source supplier can use these specifications as quality benchmarks.

Dual-Mechanism Hybrid Drug Design: Incorporating NO-Donating Functionality into Existing Pharmacophores

The concept of appending 6-(nitrooxy)hexanoic acid to a known pharmacophore to create a dual-mechanism hybrid drug is validated by the NCX 470 precedent, where the NO/cGMP pathway is pharmacologically engaged in addition to the parent drug's receptor activity [3]. This design strategy has been applied across multiple therapeutic areas: nitrooxy derivatives of NSAIDs esterified with 2-(nitrooxy)ethanol demonstrate up to 6-fold greater in vivo anti-inflammatory activity (carrageenan-induced rat paw edema inhibition up to 76%) compared to parent acids, with added hypolipidemic effects (30-85% reduction in plasma lipid indices in hyperlipidemic rats) [5]. 6-(Nitrooxy)hexanoic acid offers a longer spacer than 2-(nitrooxy)ethanol and may be preferred for conjugates where greater distance between the NO donor and the pharmacophore is desired for steric or pharmacokinetic reasons [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Nitrooxy)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.